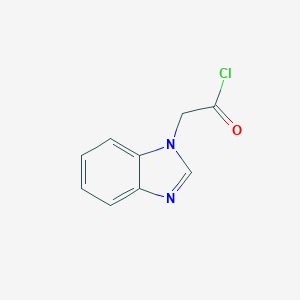

1H-Benzimidazole-1-acetylchloride(9CI)

Description

Significance of the Benzimidazole (B57391) Scaffold in Organic and Medicinal Chemistry

The benzimidazole scaffold, a bicyclic structure formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgbibliomed.orgnih.gov This designation stems from its recurring presence in a multitude of compounds exhibiting a broad spectrum of pharmacological activities. nih.govnih.govrsc.orgnih.gov The versatility of the benzimidazole nucleus is a cornerstone of modern drug discovery, leading to the development of numerous commercially available drugs. rsc.orgnih.govresearchgate.net

The biological importance of benzimidazole is largely attributed to its structural resemblance to endogenous purines, the fundamental components of nucleic acids like DNA and RNA. researchgate.net This mimicry allows benzimidazole-based molecules to interact with various biological macromolecules, such as enzymes and receptors, thereby modulating their functions. rsc.org Its physicochemical properties, including the capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, further enhance its ability to bind effectively to biological targets. rsc.org Consequently, benzimidazole derivatives have been successfully developed for a wide array of therapeutic applications.

Table 1: Documented Pharmacological Activities of Benzimidazole Derivatives

| Activity | Description | Reference(s) |

|---|---|---|

| Antimicrobial | Effective against various strains of bacteria and fungi. | rsc.orgrsc.orgmdpi.com |

| Anticancer | Shows cytotoxic effects against various cancer cell lines through mechanisms like kinase inhibition and apoptosis induction. | bibliomed.orgnih.govnih.gov |

| Antiviral | Inhibits the replication of various viruses, including HIV. | nih.govresearchgate.netmdpi.com |

| Anti-inflammatory | Exhibits anti-inflammatory properties, often by inhibiting enzymes like COX. | rsc.org |

| Anthelmintic | Widely used in veterinary and human medicine to treat parasitic worm infections. | nih.govresearchgate.net |

| Antiulcer | Forms the basis for proton pump inhibitors used to treat acid-related stomach conditions. | nih.govresearchgate.net |

| Antihypertensive | Used in the development of drugs to manage high blood pressure. | rsc.org |

Role of N1-Substituted Benzimidazoles as Privileged Pharmacophores and Synthetic Intermediates

While the core benzimidazole structure is vital, modifications, particularly at the N1 position, are crucial for tuning the molecule's biological activity and physicochemical properties. researchgate.netnih.gov N1-substituted benzimidazoles are a significant class of compounds that serve both as privileged pharmacophores—the essential part of a molecule responsible for its biological activity—and as versatile synthetic intermediates. researchgate.netresearchgate.net

The synthesis of N-substituted benzimidazoles is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.gov By introducing various alkyl, aryl, or other functional groups at the N1 position, chemists can optimize a compound's potency, selectivity, and pharmacokinetic profile. nih.govnih.gov For example, research has shown that introducing specific substituents on the imidazole nitrogen can lead to potent antibacterial agents, GABAA agonists, and antitumor agents. nih.govmdpi.comnih.gov These derivatives are often synthesized through nucleophilic substitution reactions or more advanced methods like copper-catalyzed C-N bond formation. researchgate.netnih.gov

Classification and General Reactivity Profile of 1-Acyl Benzimidazole Derivatives

1-Acyl benzimidazoles are a distinct class of benzimidazole derivatives where an acyl group is attached to one of the nitrogen atoms of the imidazole ring. These compounds are best understood as activated amides or esters. The compound named in the subject, 1H-Benzimidazole-1-acetylchloride(9CI), though not a standard nomenclature found in chemical literature, conceptually points to a highly reactive species such as benzimidazole-1-carbonyl chloride or a related acylating agent. Such a reagent would react with nucleophiles to form 1-acyl benzimidazole intermediates.

The primary role of 1-acyl benzimidazoles in organic synthesis is to act as mild and efficient acylating agents . rsc.orgnih.gov The benzimidazole moiety is an excellent leaving group, facilitating the transfer of the acyl group to a wide range of nucleophiles under gentle conditions. instras.comresearchgate.net This reactivity is comparable to, and in some cases more advantageous than, that of more aggressive reagents like acyl chlorides or anhydrides, especially when dealing with sensitive substrates. researchgate.net

The general reactivity can be summarized as follows: N-Acylation: They react readily with primary and secondary amines to form amides. researchgate.netO-Acylation: Alcohols and phenols are acylated to produce esters. researchgate.netS-Acylation: Thiols can be converted to thioesters. researchgate.netC-Acylation: They can participate in Friedel-Crafts type reactions or acylate soft carbon nucleophiles like enolates. researchgate.net

Table 2: Reactivity of 1-Acyl Benzimidazoles

| Reaction Type | Nucleophile | Product | Significance |

|---|---|---|---|

| N-Acylation | Amine (R-NH₂) | Amide (R-NH-C(=O)-R') | Key reaction for peptide synthesis and creating bioactive amides. nih.gov |

| O-Acylation | Alcohol (R-OH) | Ester (R-O-C(=O)-R') | Useful for protecting hydroxyl groups or synthesizing ester-containing drugs. researchgate.net |

| S-Acylation | Thiol (R-SH) | Thioester (R-S-C(=O)-R') | Important for synthesizing biologically relevant thioesters. researchgate.net |

The synthesis of these 1-acyl derivatives is typically straightforward, often involving the reaction of benzimidazole with an appropriate acyl chloride or anhydride (B1165640). rsc.orginstras.comderpharmachemica.com

Overview of Research Trajectories for 1H-Benzimidazole-1-acetylchloride(9CI)

Direct research on a compound named "1H-Benzimidazole-1-acetylchloride(9CI)" is not found in published literature, suggesting it is likely a conceptual or non-standard name for a reactive acylating agent. However, the research trajectories for the resulting products, 1-acyl benzimidazoles, are clear and significant. The primary focus of research is leveraging their utility as acyl transfer reagents for the synthesis of complex, biologically active molecules.

Current research directions include:

Combinatorial Chemistry and Drug Discovery: 1-Acyl benzimidazoles are used to create large libraries of diverse amide and ester derivatives. nih.gov These libraries are then screened for various pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory effects, accelerating the discovery of new lead compounds. nih.govijeas.org

Development of Novel Synthetic Methodologies: Researchers continue to explore new ways to synthesize and utilize N-acyl benzimidazoles. This includes developing greener synthesis protocols and expanding their application to new types of chemical transformations. rsc.orgmdpi.com

Chemical Biology Applications: The controlled reactivity of N-acyl imidazoles (a closely related class) makes them suitable for use in complex biological systems. nih.gov Research is underway to use these types of reagents for the selective chemical labeling and functional manipulation of proteins and other biomolecules in living cells, offering powerful tools for studying biological processes. nih.gov For instance, a series of 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides were designed and synthesized, starting from a benzoyl chloride intermediate, and evaluated for their antimicrobial and anticancer effects. nih.gov

In essence, while the specific starting material "1H-Benzimidazole-1-acetylchloride(9CI)" may be an obscure intermediate, the research pathway it enables—the synthesis and application of 1-acyl benzimidazoles—is a vibrant and productive area of modern chemical science. The focus remains on harnessing their controlled reactivity to build molecules that can address critical needs in medicine and biology.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(benzimidazol-1-yl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-9(13)5-12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIVJHWBEGFMPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Benzimidazole 1 Acetylchloride 9ci and Analogous 1 Acyl Benzimidazoles

Direct Acylation Strategies on the Benzimidazole (B57391) Nitrogen (N1-Position)

The most straightforward approach to synthesizing 1-acyl benzimidazoles involves the direct introduction of an acyl group onto the N1 nitrogen of the benzimidazole ring. This is typically achieved through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions with Acylating Agents

The N1-acylation of benzimidazole is a classic example of nucleophilic substitution, where the lone pair of electrons on the benzimidazole nitrogen attacks the electrophilic carbonyl carbon of an acylating agent. A variety of acylating agents can be employed for this purpose, with acyl chlorides being particularly common due to their high reactivity.

For the synthesis of 1H-Benzimidazole-1-acetylchloride(9CI), the logical acylating agent would be acetyl chloride. The reaction involves the direct treatment of benzimidazole with acetyl chloride. A general representation of this reaction is the acylation of a 2-substituted benzimidazole with an acyl halide, such as acetyl chloride or benzoyl chloride, to yield the corresponding 1-acyl-2-substituted benzimidazole. google.com

Other acylating agents that can be utilized for the synthesis of analogous 1-acyl benzimidazoles include:

Acid Anhydrides: Acetic anhydride (B1165640) can be used as an alternative to acetyl chloride.

Carboxylic Acids: In some cases, carboxylic acids can be used directly, often with a coupling agent to activate the carboxyl group.

Role of Bases and Anhydrous Conditions in Optimized Yields

The direct acylation of benzimidazole is often carried out in the presence of a base. The base plays a crucial role in deprotonating the N1-H of the benzimidazole, thereby increasing its nucleophilicity and facilitating the attack on the acylating agent. This deprotonation generates the benzimidazolide (B1237168) anion, a much more potent nucleophile than the neutral benzimidazole molecule.

Commonly used bases for this transformation include:

Tertiary Amines: Triethylamine (TEA) and pyridine (B92270) are frequently used as they can also act as scavengers for the acidic byproduct (e.g., HCl) formed during the reaction with acyl chlorides.

Inorganic Bases: Stronger bases like sodium hydride (NaH) can be employed to ensure complete deprotonation of the benzimidazole. google.com The use of an alkali metal salt of the benzimidazole, formed by reacting with a strong base, is a key step in many patented procedures for preparing 1-acyl benzimidazoles. google.com

Potassium Carbonate: Anhydrous potassium carbonate is another effective base for this type of reaction.

Anhydrous conditions are paramount for achieving high yields in these reactions. The presence of water can lead to the hydrolysis of the highly reactive acylating agent (e.g., acetyl chloride) to the corresponding carboxylic acid, which is generally less reactive and can complicate the purification process. Therefore, the use of dry solvents and reagents is essential for the success of the synthesis.

Temperature Control and Inert Atmosphere Considerations

Temperature control is a critical parameter in the synthesis of 1-acyl benzimidazoles. The reaction of benzimidazole with a highly reactive acylating agent like acetyl chloride is often exothermic. Therefore, the initial addition of the acylating agent is typically carried out at a reduced temperature (e.g., 0 °C or even lower) to control the reaction rate and prevent the formation of unwanted byproducts. Following the initial addition, the reaction mixture may be allowed to warm to room temperature or heated to ensure complete conversion. For instance, a patented method describes the addition of acetyl chloride at 55-60 °C, followed by gentle refluxing. google.com

An inert atmosphere , typically provided by gases like nitrogen or argon, is often employed during the synthesis. This is particularly important when using air- and moisture-sensitive reagents such as sodium hydride. The inert atmosphere prevents the degradation of these reagents and minimizes the potential for side reactions, such as oxidation, which can lead to lower yields and the formation of impurities.

Indirect Synthetic Routes to N1-Acylated Benzimidazole Precursors

While direct acylation is the most common method, indirect routes can also be employed for the synthesis of N1-acylated benzimidazoles. These methods may involve the formation of the benzimidazole ring from an already acylated precursor.

One such approach involves the condensation of an N-acylated o-phenylenediamine (B120857) with a suitable carbonyl compound. For example, a mono-acylated o-phenylenediamine can be cyclized to form a 2-substituted benzimidazole. While this typically results in a 2-substituted product, subsequent N-acylation can then be performed. However, more intricate multi-step syntheses can be designed to yield the N1-acylated product directly. For instance, a multi-component reaction could be envisioned where an acylated amine is a starting material.

Another indirect strategy could involve the use of N-heterocyclic carbene (NHC) precursors. The synthesis of imidazolium (B1220033) salts, which are precursors to NHCs, can be achieved through multi-step procedures. beilstein-journals.orgbeilstein-journals.org While not a direct route to 1-acyl benzimidazoles, the chemistry of these precursors highlights the diverse synthetic strategies available for functionalizing imidazole-containing systems.

Microwave-Assisted Synthesis of Benzimidazole Derivatives

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields. This technology has been successfully applied to the synthesis of various benzimidazole derivatives.

Microwave irradiation can significantly reduce reaction times for the N-acylation of benzimidazoles compared to conventional heating methods. The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products. For example, microwave-assisted methods have been developed for the synthesis of 1,2-disubstituted benzimidazoles with high selectivity and in short reaction times. beilstein-journals.org Furthermore, microwave-assisted procedures have been reported for the N-acylation of amines using benzotriazole (B28993) chemistry, which can also be applied to the synthesis of benzimidazoles. rsc.org These methods often offer the advantages of being solvent-free or using environmentally benign solvents.

Green Chemistry Approaches and Sustainable Synthetic Procedures

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. For the synthesis of 1-acyl benzimidazoles, several green and sustainable approaches have been developed to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key green chemistry strategies include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives like water or ionic liquids.

Catalytic Reactions: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents.

Solvent-Free Conditions: Conducting reactions in the absence of a solvent, which simplifies work-up procedures and reduces waste.

Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation.

An example of a green approach is the use of deep eutectic solvents (DES) as both the reaction medium and reagent for the synthesis of benzimidazole derivatives. nih.gov This method offers high yields and a simplified work-up procedure. Additionally, the use of water as a solvent for N-acylation reactions represents a significant step towards a more sustainable synthetic protocol. rsc.org

Catalytic Systems in N1-Acylation of Benzimidazoles

The N1-acylation of benzimidazoles is a fundamental transformation in the synthesis of a variety of functionalized derivatives. While direct acylation methods exist, the use of catalytic systems can offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Transition Metal-Free Approaches for Benzimidazole Synthesis

Recent research has focused on developing environmentally friendly and cost-effective methods for benzimidazole synthesis that avoid the use of transition metals. researchgate.netmdpi.com These approaches often utilize readily available and non-toxic reagents and catalysts.

One notable metal-free method involves the intramolecular N-arylation of amidines. This can be achieved using a simple base like potassium hydroxide (B78521) in a solvent such as DMSO at elevated temperatures. organic-chemistry.org The reaction proceeds through a nucleophilic aromatic substitution (SNAr) or, in some cases, a radical nucleophilic substitution (SRN1) mechanism, depending on the substituents. organic-chemistry.org Another green approach utilizes water as a solvent, where the intramolecular cyclization of N-(2-iodoaryl)benzamidines can occur in the presence of potassium carbonate at 100 °C without the need for any metal catalyst. mdpi.com

Microwave-assisted synthesis has also emerged as a powerful tool for the metal-free synthesis of benzimidazoles. For example, the reaction of o-phenylenediamine with aldehydes can be efficiently catalyzed by acetic acid under microwave irradiation in a green solvent. nih.gov Similarly, accelerated synthesis of benzimidazoles has been achieved in electrostatically charged microdroplets generated by nano-electrospray, where the reaction between 1,2-aromatic diamines and carboxylic acids is significantly faster than in bulk solution. nih.govrsc.org

| Method | Catalyst/Reagent | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Intramolecular N-arylation of amidines | Potassium hydroxide | DMSO | Avoids metal impurities, practical for diverse substitutions. | organic-chemistry.org |

| Intramolecular cyclization of N-(2-iodoaryl)benzamidines | Potassium carbonate | Water | Environmentally friendly, economical, uses water as solvent. | mdpi.com |

| Microwave-assisted condensation | Acetic acid | Green solvent | Rapid, efficient, and environmentally benign. | nih.gov |

| Microdroplet synthesis | None (electrostatic charge) | Ambient atmosphere | Extremely fast reaction rates, metal-free. | nih.govrsc.org |

Application of Lewis Acid Catalysts in Benzimidazole Functionalization

Lewis acid catalysts play a significant role in the synthesis and functionalization of benzimidazoles by activating substrates and facilitating bond formation. researchgate.netnih.gov They have been employed in the classical condensation reaction of o-phenylenediamines with aldehydes or orthoesters to produce benzimidazoles. researchgate.net Various Lewis acids, including ZrCl₄, SnCl₄·5H₂O, TiCl₄, and BF₃·Et₂O, have demonstrated high catalytic activity in these transformations. researchgate.net

In the context of N1-acylation and further functionalization, Lewis acids can activate the benzimidazole ring. For instance, a metal-free C-H aminoalkylation of azoles, including benzimidazoles, has been developed using a silicon-based Lewis acid. rsc.org This method allows for the direct functionalization of the azole C-H bond under mild conditions. DFT calculations have shown that electron-withdrawing protecting groups, such as acyl groups, can activate the benzimidazole substrate for deprotonation and subsequent functionalization. rsc.org

Furthermore, Lewis acids have been used in combination with other catalysts to achieve selective transformations. For example, a one-pot system using a CeCl₃·7H₂O–CuI catalytic system has been developed for the synthesis of 2-substituted benzimidazoles. rsc.org In the synthesis of benzimidazole derivatives, lanthanide triflates like Er(OTf)₃ have been used as efficient Lewis acid catalysts under microwave irradiation and solvent-free conditions, leading to high yields and short reaction times. mdpi.com The use of heterogeneous Lewis acid catalysts, such as sulfonic acid modified SBA-15, also offers advantages like easy recovery and reusability. doi.org

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| ZrCl₄, SnCl₄·5H₂O, TiCl₄, BF₃·Et₂O | Condensation of o-phenylenediamines with orthoesters | High catalytic activity for benzimidazole formation. | researchgate.net |

| Silicon-based Lewis acid | C-H aminoalkylation of benzimidazoles | Metal-free, mild conditions, broad functional group tolerance. | rsc.org |

| Er(OTf)₃ | Condensation of N-phenyl-o-phenylenediamine with aldehydes | Microwave-assisted, solvent-free, high efficiency. | mdpi.com |

| SBA-15-SO₃H | Condensation of benzaldehydes and 1,2-diaminobenzene | Heterogeneous, reusable, efficient at room temperature. | doi.org |

Photochemical and Electrochemical Methods for Benzimidazole Synthesis

In the quest for sustainable and green synthetic methodologies, photochemical and electrochemical approaches for benzimidazole synthesis have gained considerable attention. researchgate.netrsc.org These methods often proceed under mild conditions and can offer unique reaction pathways.

Photochemical Synthesis:

Photochemical methods utilize light energy to initiate chemical reactions. The synthesis of benzimidazoles has been achieved through the photolysis of benzimidazole itself in various solvents, leading to dehydrodimers. acs.org More controlled syntheses involve the use of photocatalysts. For example, a heterogeneous photocatalyst, coomassie brilliant blue supported on W–ZnO@NH₂, has been used for the condensation of o-phenylenediamine with benzyl (B1604629) alcohols under UV-visible light irradiation to produce a range of benzimidazoles. rsc.org This method is notable for using air as a green oxidant and demonstrating good reusability of the photocatalyst. rsc.org The proposed mechanism involves the generation of radical species that drive the reaction. rsc.orgacs.org

Electrochemical Synthesis:

Electrochemical methods offer a powerful and environmentally friendly alternative for constructing benzimidazole rings. researchgate.net These reactions are typically conducted at room temperature and avoid the need for chemical oxidants or reductants. Intramolecular electrochemical C-H amination has emerged as a sustainable strategy for synthesizing condensed N-heterocycles, including benzimidazoles. researchgate.net This approach offers high atom economy and can be scaled up for the synthesis of biologically active compounds.

Scalability and Industrial Considerations for 1H-Benzimidazole-1-acetylchloride(9CI) Synthesis

The scalability of a synthetic process is a critical factor for its industrial application. For the synthesis of 1H-Benzimidazole-1-acetylchloride and its analogs, several factors must be considered, including cost of starting materials, reaction efficiency, safety, and environmental impact.

Microwave-assisted synthesis has shown potential for industrial-scale production of benzimidazoles. capes.gov.br A method using inexpensive KI as a catalyst and ambient air as the oxidant under intermittent microwave irradiation has been developed for the synthesis of benzimidazoles from aromatic aldehydes and o-phenylenediamine with excellent yields and short reaction times. capes.gov.br The simplicity of this setup, which does not require reflux equipment, makes it attractive for industrial applications. capes.gov.br Another scalable approach involves the use of Er(OTf)₃ as a catalyst in a solvent-free microwave-assisted reaction, which has been successfully demonstrated on a 20 mmol scale with excellent yield. mdpi.com

The development of one-pot syntheses is also crucial for industrial efficiency as it reduces the number of purification steps and waste generation. nih.gov For example, a one-pot synthesis of benzimidazoles from phenylenediamines and aldehydes using a recyclable cobalt nanocomposite catalyst has been reported, highlighting features like broad substrate scope, high yields, and scalability. nih.gov

From a process safety perspective, the use of highly reactive and hazardous reagents like sodium hydride and acetyl chloride on a large scale requires careful handling and engineering controls. google.com The development of greener and safer alternatives, such as using acetic anhydride or catalytic methods that avoid harsh reagents, is beneficial for industrial production. ijeas.org Furthermore, the use of heterogeneous catalysts that can be easily recovered and reused simplifies the purification process and reduces waste, contributing to a more sustainable industrial process. nih.govdoi.org

Mechanistic Investigations of 1h Benzimidazole 1 Acetylchloride 9ci Reactivity

Acylating Agent Mechanism: Electrophilic Character of the Acetyl Chloride Moiety

1H-Benzimidazole-1-acetylchloride(9CI) functions as a potent acylating agent due to the pronounced electrophilic nature of its acetyl chloride moiety. The carbonyl carbon within this group is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert a strong electron-withdrawing inductive effect, pulling electron density away from the carbonyl carbon. This creates a significant partial positive charge (δ+) on the carbon, rendering it highly susceptible to attack by nucleophiles. The benzimidazole (B57391) ring attached to the acetyl group further influences the electronic environment, but the reactivity is predominantly dictated by the acetyl chloride functional group. This inherent electrophilicity is the driving force behind the compound's ability to participate in a wide array of acylation reactions. The mechanism of action for 1H-Benzimidazole-1-acetylchloride(9CI) is primarily centered on its capacity to form covalent bonds with various nucleophiles through nucleophilic substitution reactions involving its highly reactive acetyl chloride group.

Nucleophilic Attack on the Carbonyl Carbon: Reaction Pathways

The fundamental reaction pathway for 1H-Benzimidazole-1-acetylchloride(9CI) involves a nucleophilic acyl substitution mechanism. The reaction is initiated when a nucleophile—an atom or molecule with a lone pair of electrons—attacks the electrophilic carbonyl carbon. This addition step breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. This intermediate is typically unstable and rapidly proceeds to the next step. The reaction culminates in the reformation of the carbon-oxygen double bond, which is energetically favorable. This process is accompanied by the expulsion of the chloride ion, which is an excellent leaving group, resulting in the formation of a new acylated product and a chloride ion. This two-step process of addition followed by elimination is characteristic of acyl chlorides and is central to their utility in synthesis. youtube.com

**3.3. Substitution Reactions of the Acetyl Chloride Group

The high reactivity of the acetyl chloride group allows 1H-Benzimidazole-1-acetylchloride(9CI) to undergo substitution reactions with a variety of nucleophiles, leading to the formation of diverse functional groups such as amides, esters, and thioesters.

1H-Benzimidazole-1-acetylchloride(9CI) reacts readily with primary and secondary amines to form N-substituted amides. In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. youtube.com The reaction is generally rapid and exothermic. A base, such as triethylamine or pyridine (B92270), is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct that is formed, preventing it from protonating the amine reactant. commonorganicchemistry.comhud.ac.uk The general reaction proceeds as follows:

1H-Benzimidazole-1-COCl + R₂NH → 1H-Benzimidazole-1-CONR₂ + HCl

| Amine Reactant | Product | Amide Class |

| Ammonia (NH₃) | 1H-Benzimidazole-1-acetamide | Primary Amide |

| Primary Amine (RNH₂) | N-substituted 1H-Benzimidazole-1-acetamide | Secondary Amide |

| Secondary Amine (R₂NH) | N,N-disubstituted 1H-Benzimidazole-1-acetamide | Tertiary Amide |

When 1H-Benzimidazole-1-acetylchloride(9CI) is treated with an alcohol, an ester is formed. libretexts.org The oxygen atom of the alcohol's hydroxyl group serves as the nucleophile, attacking the electrophilic carbonyl carbon. libretexts.org This reaction, known as esterification, is a common and efficient method for synthesizing esters, often proceeding with high yields. iiste.orgresearchgate.net Similar to amide synthesis, a weak base like pyridine is often used to scavenge the HCl produced during the reaction. libretexts.org The mechanism involves the formation of a tetrahedral intermediate which then collapses to release the chloride ion. libretexts.org

| Alcohol Reactant | Product | Ester Class |

| Methanol | Methyl 2-(1H-benzimidazol-1-yl)acetate | Methyl Ester |

| Ethanol | Ethyl 2-(1H-benzimidazol-1-yl)acetate | Ethyl Ester |

| Isopropanol | Isopropyl 2-(1H-benzimidazol-1-yl)acetate | Isopropyl Ester |

| tert-Butanol | tert-Butyl 2-(1H-benzimidazol-1-yl)acetate | tert-Butyl Ester |

In a reaction analogous to esterification, 1H-Benzimidazole-1-acetylchloride(9CI) reacts with thiols (mercaptans) to produce thioesters. Thiols are generally more nucleophilic than their alcohol counterparts, and the reaction proceeds readily. The sulfur atom of the thiol group attacks the carbonyl carbon, leading to nucleophilic acyl substitution and the formation of a thioester linkage. This method provides a direct and efficient route for the synthesis of thioesters, which are important compounds in both organic chemistry and biochemistry. organic-chemistry.org

| Thiol Reactant | Product | Product Class |

| Methanethiol | S-Methyl 2-(1H-benzimidazol-1-yl)ethanethioate | Thioester |

| Ethanethiol | S-Ethyl 2-(1H-benzimidazol-1-yl)ethanethioate | Thioester |

| Thiophenol | S-Phenyl 2-(1H-benzimidazol-1-yl)ethanethioate | Thioester |

Hydrolytic Stability and Reaction Pathways

1H-Benzimidazole-1-acetylchloride(9CI) is highly sensitive to moisture and undergoes rapid hydrolysis in the presence of water. Water can act as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl chloride group. This reaction leads to the formation of 2-(Benzimidazol-1-yl)acetic acid and hydrochloric acid. Due to this high reactivity with water, the compound is considered hygroscopic and must be handled and stored under strict anhydrous (moisture-free) conditions to prevent degradation. The hydrolytic instability is a direct consequence of the highly reactive nature of the acid chloride functional group.

Reaction Pathway:

1H-Benzimidazole-1-COCl + H₂O → 1H-Benzimidazole-1-COOH + HCl

| Condition | Reactant | Product(s) |

| Presence of Water/Moisture | 1H-Benzimidazole-1-acetylchloride(9CI) | 2-(Benzimidazol-1-yl)acetic acid, Hydrochloric acid |

Condensation Reactions with Other Molecular Entities

1-Acylbenzimidazoles, including 1H-Benzimidazole-1-acetylchloride(9CI), are valuable precursors for the synthesis of fused heterocyclic systems through condensation reactions with various binucleophilic reagents. These reactions typically involve the initial nucleophilic attack on the exocyclic carbonyl carbon of the acyl group, followed by a subsequent intramolecular cyclization.

One prominent example is the synthesis of pyrimido[1,2-a]benzimidazoles. This is often achieved through the reaction of 2-aminobenzimidazoles with β-dicarbonyl compounds or their synthetic equivalents. nih.govrsc.orgnih.govresearchgate.net While not a direct reaction of 1H-Benzimidazole-1-acetylchloride(9CI), the underlying principle involves the formation of an N-acylated intermediate that subsequently undergoes cyclization. For instance, the reaction of 2-aminobenzimidazole with β-bromo-α,β-unsaturated aldehydes furnishes pyrimido[1,2-a]benzimidazoles. nih.gov Similarly, multicomponent reactions involving 2-aminobenzimidazole, an aldehyde, and a compound with an active methylene group, such as malononitrile, provide a straightforward route to these fused systems. researchgate.net The use of Lewis acids like BF₃·Et₂O can facilitate the chemoselective reaction of 2-aminobenzimidazoles with 3-ethoxycyclobutanones to yield pyrimido[1,2-a]benzimidazole derivatives. nih.gov

The following table summarizes representative condensation reactions leading to pyrimido[1,2-a]benzimidazoles, illustrating the versatility of the benzimidazole core in such transformations.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Aminobenzimidazole | β-Bromo-α,β-unsaturated aldehydes | Et₃N, MgSO₄, DMF, Microwave | Pyrimido[1,2-a]benzimidazoles | nih.gov |

| 2-Aminobenzimidazole | Isoflavones | MeONa, MeOH | Pyrimido[1,2-a]benzimidazoles | nih.gov |

| 2-Aminobenzimidazoles | 3-Ethoxycyclobutanones | BF₃·Et₂O | Pyrimido[1,2-a]benzimidazoles | nih.gov |

| 1H-Benzimidazol-2-amine | p-Chlorobenzaldehyde and Malononitrile | One-pot three-component condensation | 4-Amino-2-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile | researchgate.net |

Intramolecular Cyclization Reactions Involving 1-Acyl Benzimidazole Intermediates

1-Acyl benzimidazoles serve as key intermediates in intramolecular cyclization reactions, leading to the formation of a variety of fused benzimidazole-containing heterocycles. These reactions are driven by the generation of a reactive species from the 1-acyl group that can subsequently react with a nucleophilic position on the benzimidazole ring or a tethered side chain.

A notable example of such a transformation is the one-pot acylation–cyclization of N-arylamidoximes to synthesize benzimidazole derivatives. In this process, the N-arylamidoxime is first acylated, for instance with acetyl chloride, to form an O-acyl intermediate. nih.gov This intermediate can then undergo cyclization through one of two proposed pathways. One pathway involves the base-promoted elimination of the acetoxy group to form a nitrene intermediate, which then undergoes electrocyclization or C–H insertion to form the benzimidazole ring. nih.gov An alternative pathway suggests a direct intramolecular nucleophilic attack of the nitrogen atom onto the electron-deficient carbon of the oxime, followed by dehydration to yield the benzimidazole product. nih.gov

Furthermore, annulation reactions onto the 1- and 2-positions of the benzimidazole core are a widely reported strategy for constructing ring-fused systems. nih.gov Rhodium(III)-catalyzed C–H activation/carbene insertion/intramolecular cyclization of 2-arylbenzimidazoles with α-diazo carbonyl compounds provides access to benzimidazole-fused quinolines and spirocyclic benzimidazole-fused isoindoles. nih.gov Copper-catalyzed intramolecular C-N bond formation is another efficient method for the synthesis of fused benzimidazole derivatives. nih.gov

The following table provides examples of intramolecular cyclization reactions involving benzimidazole derivatives that lead to fused heterocyclic systems.

| Starting Material | Reagent/Catalyst | Product | Reaction Type | Reference |

| N-Arylamidoxime | Acetyl chloride, Base | Substituted Benzimidazoles | Acylation-Cyclization | nih.gov |

| 2-Arylbenzimidazoles | α-Diazo carbonyl compounds, Rh(III) catalyst | Benzimidazole-fused Quinolines/Spirocyclic Isoindoles | C–H activation/Carbene insertion/Intramolecular cyclization | nih.gov |

| N'-(2-halophenyl)ureas | CuI/DBU, Microwave | N-substituted 1,3-dihydrobenzimidazol-2-ones | Copper-catalyzed intramolecular cyclization | nih.gov |

| o-(Cycloamino)anilides | Peroxytrifluoroacetic acid or Performic acid | Ring-fused Benzimidazoles | Oxidative Cyclization | nih.gov |

Advanced Synthetic Applications of 1h Benzimidazole 1 Acetylchloride 9ci As a Building Block

Construction of Novel Heterocyclic Scaffolds Incorporating the Benzimidazole (B57391) Core

The benzimidazole framework is a privileged scaffold in medicinal chemistry and materials science. nih.govmdpi.com 1H-Benzimidazole-1-acetylchloride(9CI) serves as a key intermediate in the elaboration of this core structure into more complex heterocyclic systems. Its reactivity allows for the strategic introduction of substituents and the fusion of additional rings, leading to a diverse array of novel molecular architectures.

Synthesis of Substituted Benzimidazoles

1H-Benzimidazole-1-acetylchloride(9CI) is a versatile reagent for the synthesis of various substituted benzimidazoles. The acetyl group can be readily transformed or can influence the regioselectivity of subsequent reactions, providing access to a wide range of derivatives.

One common approach involves the N-acetylation of benzimidazoles to produce 1-acetylbenzimidazoles. This is often achieved by reacting a benzimidazole derivative with acetic anhydride (B1165640). ijeas.org The resulting acetylated compound can then undergo further modifications. For instance, N-acetyl-benzimidazole derivatives can react with various benzaldehydes in the presence of a base like sodium hydroxide (B78521) to form benzimidazole-derived chalcones. ijeas.org These chalcones are valuable intermediates for the synthesis of other heterocyclic compounds.

The synthesis of 1,2-disubstituted benzimidazoles is another significant application. nih.gov While classical methods often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids, newer methods utilize reagents like 1H-Benzimidazole-1-acetylchloride(9CI) and its derivatives to achieve greater control and efficiency. nih.govsemanticscholar.org For example, a three-component coupling reaction involving N-substituted o-phenylenediamines, terminal alkynes, and a copper catalyst can generate 1,2-disubstituted benzimidazoles. nih.gov

| Precursor | Reagents | Product | Significance | Reference |

|---|---|---|---|---|

| N-Acetyl-benzimidazole derivative | Nitro-benzaldehyde, Sodium hydroxide | Benzimidazole derived chalcone | Intermediate for further heterocyclic synthesis | ijeas.org |

| o-Phenylenediamines | Aldehydes, p-toluenesulfonic acid | 1,2-disubstituted benzimidazoles | High efficiency and mild reaction conditions | nih.gov |

Formation of Benzimidazole-Fused Heterocycles

The fusion of other heterocyclic rings onto the benzimidazole core can lead to compounds with unique three-dimensional structures and biological activities. 1H-Benzimidazole-1-acetylchloride(9CI) and its derivatives are instrumental in these annulation reactions.

Rhodium(III)-catalyzed C-H activation and annulation of 2-arylbenzimidazoles with α-diazo carbonyl compounds represents a powerful strategy for constructing benzimidazole-fused quinolines and spirocyclic benzimidazole-fused isoindoles. nih.gov The outcome of the reaction is dependent on the specific diazo compound used. For instance, 2-diazocyclohexane-1,3-diones act as a C2 synthon, leading to the formation of pentacyclic N-heterocycles through a [4+2] cyclization. nih.gov In contrast, diazonaphthalen-1(2H)-ones function as a C1 synthon, affording spirocyclic benzimidazole-fused isoindoles via a [4+1] annulation. nih.gov

Another approach involves the synthesis of benzimidazole-fused 1,4-oxazepines through an Indium(III) chloride-catalyzed intramolecular addition of a pendant alcohol onto an imine generated in situ. mdpi.com Furthermore, palladium(II)-catalyzed tandem C-H arylation and aerobic oxidative C-H amination of 2-arylbenzimidazoles with aryl iodides can yield a variety of benzimidazole-fused phenanthridines. mdpi.com

| Starting Material | Reagents/Catalyst | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Arylbenzimidazoles | α-Diazo carbonyl compounds, Rh(III) catalyst | Benzimidazole-fused quinolines or spirocyclic isoindoles | [4+2] or [4+1] Annulation | nih.gov |

| 2-Arylbenzimidazoles | Aryl iodides, Pd(II) catalyst | Benzimidazole-fused phenanthridines | Tandem C-H arylation and amination | mdpi.com |

| Benzimidazole derivative | InCl3 | Benzimidazole-fused 1,4-oxazepines | Intramolecular addition | mdpi.com |

Derivatization for Medicinal Chemistry Research

The benzimidazole scaffold is a cornerstone in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological activities. nih.govnih.gov 1H-Benzimidazole-1-acetylchloride(9CI) provides a convenient starting point for the synthesis of diverse benzimidazole analogs with potential therapeutic applications.

Precursor for Biologically Active Benzimidazole Analogs

The versatility of the benzimidazole ring system allows for its incorporation into a vast array of biologically active molecules. nih.gov Benzimidazole derivatives have demonstrated antimicrobial, anticancer, antifungal, antiviral, and antiprotozoal properties. nih.govnih.govnih.gov

The synthesis of these analogs often begins with the condensation of o-phenylenediamines with carboxylic acids or their derivatives. nih.gov For example, reacting various substituted aromatic aldehydes with 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine can produce 1H-benzimidazole derivatives. nih.gov These can then be further functionalized, for instance, by N-substitution using substituted halides in the presence of a base. nih.gov Microwave-assisted synthesis has been shown to provide these derivatives in moderate to excellent yields. nih.gov

Design and Synthesis of Enzyme Inhibitors with Benzimidazole Moieties

Benzimidazole-containing compounds have been extensively investigated as inhibitors of various enzymes implicated in disease. A notable target is acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. mdpi.comnih.gov

Researchers have designed and synthesized numerous benzimidazole derivatives as potential AChE inhibitors. nih.govnih.gov For example, a series of N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl}substituted amine derivatives were synthesized and evaluated for their cholinesterase inhibitory activities. nih.gov Molecular modeling studies are often employed to understand the binding interactions of these inhibitors with the active site of the enzyme. nih.govresearchgate.net

In one study, hybrid molecules containing both benzimidazole and oxazole (B20620) moieties were synthesized and showed promising inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com The synthesis involved a three-step process starting from 2-mercaptobenzimidazole. mdpi.com

| Compound Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl}substituted amine derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Several compounds displayed significant inhibitory activity. | nih.gov |

| Benzimidazole-based oxazole analogues | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Some analogues were found to be potent inhibitors of both enzymes. | mdpi.com |

| Benzimidazole-triazole derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Compounds with a chloro substituent on the benzimidazole ring showed strong AChE inhibition. | nih.gov |

Utility in Developing DNA-Binding Agents

The ability of small molecules to interact with DNA is a critical aspect of the development of new anticancer and antimicrobial agents. rsc.org Benzimidazole-based compounds have been shown to bind to DNA, potentially disrupting DNA replication and transcription processes in cancer cells. rsc.org

Mononuclear copper(II) complexes incorporating benzimidazole-derived ligands have been synthesized and their DNA binding properties investigated. rsc.org These complexes, featuring ligands such as 2,6-bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridine, have been shown to interact with DNA, with binding constants in the order of 10⁴ M⁻¹. rsc.org Molecular docking studies suggest that these complexes bind to the minor groove of the DNA double helix. rsc.org While these particular complexes did not show DNA cleavage activity, their ability to bind to DNA and inhibit cancer cell proliferation highlights the potential of benzimidazole derivatives in the design of new anticancer agents. rsc.org

Application in Material Science Research

The benzimidazole framework is a cornerstone in the design of novel materials, owing to its structural rigidity, electron-donating nitrogen atoms, and aromatic system. These features are leveraged in the development of functional materials, dyes, photoprotective agents, and organic ligands.

The benzimidazole scaffold is integral to the development of functional organic materials, particularly those with specific optical properties. Its inherent aromaticity and the presence of heteroatoms contribute to the creation of compounds with significant luminescence. Research has focused on the one-pot synthesis of new benzimidazole derivatives that exhibit exceptionally high luminescence quantum efficiency, making them suitable for applications in optoelectronics and as fluorescent probes. acs.org The structural versatility of the benzimidazole ring allows for fine-tuning of these photophysical properties through substitution, a process where a reactive intermediate like 1H-Benzimidazole-1-acetylchloride(9CI) could serve to introduce the core chromophore.

Benzimidazole derivatives are prominent in the field of photoprotective agents due to their ability to absorb harmful ultraviolet (UV) radiation. encyclopedia.pub The benzimidazole core acts as a chromophore that effectively filters UV rays, a discovery that dates back to 1933 with the development of 2-phenyl-1H-benzimidazole-5-sulfonic acid. mdpi.com This has led to the creation of commercial UV filters like Ensulizole®, which absorbs UVB rays, and Bisdisulizole, which primarily absorbs in the UVA range. encyclopedia.pubmdpi.com

Research has demonstrated that the photoprotective activity depends not only on the core structure but also on the substituents at various positions of the benzimidazole ring. nih.gov For instance, substituting the 5-position of the ring can significantly alter the Sun Protection Factor (SPF). Studies comparing derivatives have shown a structure-activity relationship where substituents like -H can lead to a higher SPF than -COOH or -SO3H groups. nih.gov Furthermore, encapsulating benzimidazole derivatives into lipid nanostructures has been shown to improve their photoprotective action by increasing UV absorption. farmaciajournal.com The synthesis of these advanced agents often involves modifying the core benzimidazole structure, highlighting the utility of reactive precursors for building a library of potential UV filters. mdpi.com

Table 1: In Vitro Photoprotective Activity of Various Benzimidazole Derivatives

| Compound | Substituent at Position 2 | Substituent at Position 5 | Key Findings | Reference |

|---|---|---|---|---|

| Compound 10 | Pyrrole | -H | Exhibited good SPF value in its class. | nih.gov |

| Compound 11 | Furan (B31954) | -H | Showed higher SPF values (6.88 to 11.15) compared to the commercial filter PBSA. | nih.gov |

| Compound 12 | Thiophene | -H | SPF value was decreased compared to the furan derivative. | nih.gov |

| PBSA | Phenyl | -SO3H | A commercial UVB filter with SPF values ranging from 3.22 to 5.09 at 1-3% concentration. | nih.gov |

| Hydrazone Derivatives | Varied | Varied | Generally showed better UV-filtering capabilities than the reference PBSA sunscreen filter. | mdpi.com |

The nitrogen atoms within the imidazole (B134444) portion of the benzimidazole ring make it an excellent bidentate ligand for coordinating with a wide range of metal ions. This property is extensively used in coordination chemistry to develop novel metal complexes with tailored electronic and structural properties. researchgate.netnih.gov Benzimidazole-derived ligands have been successfully used to synthesize complexes with metals such as Copper(II), Zinc(II), Nickel(II), and Silver(I). nih.gov

The synthesis of these organic ligands often involves the condensation of o-phenylenediamine (B120857) with various aldehydes or carboxylic acids to form the core benzimidazole structure, which can then be further functionalized. nih.govacs.org These ligands form stable complexes that have found applications as catalysts and potential therapeutic agents. nih.govacs.org For example, copper(II) complexes bearing benzimidazole ligands have been synthesized and studied for their potential as anticancer agents. acs.org The ability to create a diverse library of ligands is crucial for discovering complexes with specific activities.

Table 2: Examples of Benzimidazole-Derived Organic Ligands and Their Metal Complexes

| Ligand | Metal Ion(s) | Application Area | Reference |

|---|---|---|---|

| 2-(1H-benzimidazole-2-yl)-phenol derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | Anticancer Agents | nih.gov |

| 2-substituted benzimidazoles | Transition metals | Catecholase Activity, Biological Applications | acs.org |

| 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole | Copper(II) | Chemotherapeutics | acs.org |

Regioselective and Stereoselective Synthesis Utilizing 1H-Benzimidazole-1-acetylchloride(9CI)

The development of advanced materials and therapeutics often requires precise control over the three-dimensional arrangement of atoms. Regioselective and stereoselective synthesis methods are therefore critical for preparing specific isomers of complex molecules. While direct literature on the use of 1H-Benzimidazole-1-acetylchloride(9CI) in such reactions is not extensively detailed, its role as a reactive building block can be inferred in strategies aimed at creating structurally precise benzimidazole-containing compounds.

The benzimidazole scaffold is a key component in the design of chiral ligands for asymmetric catalysis. For instance, axially chiral N-heterocyclic carbene (NHC) ligands containing a benzimidazole unit have been synthesized and complexed with gold(I) for use in asymmetric cyclization reactions. beilstein-journals.org The synthesis of these complex ligands involves multiple steps where controlling the regiochemistry and stereochemistry is paramount. The process might involve constructing the benzimidazole ring onto a pre-existing chiral framework. beilstein-journals.org

Furthermore, studies on the synthesis of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives have shown that stereoselectivity plays a crucial role in their biological activity. It was found that endo-substituted azabicycloalkyl derivatives were significantly more active as 5-HT3 receptor antagonists than their corresponding exo analogues. nih.gov This highlights the importance of stereochemical control in synthesizing pharmacologically active benzimidazole derivatives. The synthesis of such specific stereoisomers relies on carefully designed synthetic routes where a reactive precursor could be used to attach the benzimidazole moiety to a chiral auxiliary, guiding the stereochemical outcome of the reaction.

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| 1H-Benzimidazole-1-acetylchloride(9CI) | |

| 2-phenyl-1H-benzimidazole-5-sulphonic acid (PBSA, Ensulizole®) | |

| 2,2′-bis(1,4-phenylene)-1H-benzimidazole-4,6-disulfonic acid (Bisdisulizole) | |

| 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid | |

| o-phenylenediamine | |

| 2-(1H-benzimidazole-2-yl)-phenol | |

| 2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole | |

| Copper(II) | |

| Zinc(II) | |

| Nickel(II) | |

| Silver(I) |

Structure Driven Derivatization Strategies for Benzimidazole Systems

Systematic Modification of the N1-Substituent and its Impact on Subsequent Reactivity

The nitrogen atoms of the benzimidazole (B57391) ring are primary sites for chemical modification. The introduction of an acetyl chloride group at the N1 position to form 1H-Benzimidazole-1-acetylchloride creates a highly reactive intermediate. This N-acylation serves two primary purposes: it can act as a transient protecting group, and more importantly, it activates the benzimidazole ring for subsequent reactions.

The electron-withdrawing nature of the acetyl group at the N1 position significantly influences the electron density of the entire heterocyclic system. This modification makes the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack. While specific studies on 1H-Benzimidazole-1-acetylchloride are not extensively documented in publicly available literature, the general principles of N-acylimidazole chemistry suggest that the acetyl chloride moiety would be an excellent leaving group, facilitating the introduction of a diverse range of substituents at the N1 position through nucleophilic acyl substitution reactions.

Furthermore, the N1-substituent can direct the regioselectivity of further functionalization on the benzimidazole ring. For instance, the presence of an N-substituent is a prerequisite for certain metal-catalyzed C-H activation reactions at the C2 position.

Functionalization at C2, C4, C5, C6, and C7 Positions of the Benzimidazole Ring

The functionalization of the carbon atoms of the benzimidazole ring is crucial for developing new derivatives with tailored properties.

C2-Position: The C2 position of the benzimidazole ring is the most common site for derivatization due to its inherent reactivity. In the context of an N1-acetylated benzimidazole, the C2-proton becomes more acidic, facilitating its removal by a base and subsequent reaction with electrophiles. While direct C2-functionalization of 1H-Benzimidazole-1-acetylchloride is not explicitly detailed, related N-substituted benzimidazoles readily undergo C2-lithiation followed by quenching with various electrophiles.

A versatile precursor for C2 functionalization is 1H-benzimidazole-2-acetonitrile. kau.edu.saresearchgate.net This compound can be synthesized through the condensation of o-phenylenediamine (B120857) derivatives with reagents like cyanoacetic acid esters. kau.edu.saresearchgate.net The nitrile group at the C2 position can then be subjected to a variety of chemical transformations to introduce different functionalities.

C4, C5, C6, and C7 Positions: Functionalization of the benzene (B151609) ring portion of the benzimidazole scaffold is typically achieved through electrophilic aromatic substitution reactions. The directing effect of the substituents already present on the ring plays a crucial role in determining the position of the incoming electrophile. The introduction of substituents at these positions often relies on starting with appropriately substituted o-phenylenediamines before the formation of the benzimidazole ring.

However, for a pre-formed benzimidazole ring, direct functionalization can be challenging due to the competing reactivity of the imidazole (B134444) ring. N-acylation can influence the regioselectivity of these reactions. For instance, Friedel-Crafts acylation of benzimidazole derivatives can occur, and the position of acylation is influenced by the substituents present.

Rational Design of Hybrid Molecules Incorporating Benzimidazole

The strategy of creating hybrid molecules by combining the benzimidazole scaffold with other pharmacologically active heterocyclic rings has proven to be a successful approach in drug discovery. This molecular hybridization aims to synergize the biological activities of the individual components or to develop compounds with novel mechanisms of action.

A common partner for benzimidazole in hybrid molecules is the 1,2,3-triazole ring. The synthesis of such hybrids often involves click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov In a typical synthetic route, a benzimidazole derivative bearing either an azide (B81097) or a terminal alkyne functionality is reacted with a corresponding triazole precursor. For example, a 2-(4-(2-(trimethylsilyl)ethynyl)phenyl)benzimidazole derivative can be condensed with an azido (B1232118) substrate to form the 1,2,3-triazole ring. nih.gov The initial benzimidazole derivative can be synthesized by condensing a substituted o-phenylenediamine with an appropriate aldehyde. nih.gov

The following table illustrates examples of hybrid molecules incorporating the benzimidazole scaffold:

| Benzimidazole Hybrid Moiety | Synthetic Strategy | Potential Application |

| Benzimidazole-1,2,3-triazole | Click Chemistry (CuAAC) | Antibacterial, Antifungal nih.gov |

| Benzimidazole-Thiadiazole | Condensation Reactions | Antimicrobial |

| Benzimidazole-Oxadiazole | Cyclization Reactions | Anticancer |

Combinatorial Chemistry Approaches in Benzimidazole Derivative Synthesis

Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis of large libraries of compounds for high-throughput screening. nih.gov This approach has been successfully applied to the synthesis of benzimidazole derivatives, allowing for the exploration of a vast chemical space to identify new bioactive molecules.

Liquid-phase combinatorial synthesis has been utilized to construct diverse benzimidazole libraries. nih.gov One strategy involves the use of a polymer support, such as polyethylene (B3416737) glycol (PEG), to which the growing molecule is attached. This facilitates the purification process at each step of the synthesis. For example, a PEG-supported 4-fluoro-3-nitrobenzoic acid can be reacted with various primary amines, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazole ring. nih.gov Further derivatization at different positions can be achieved before cleaving the final product from the polymer support. nih.gov

Solid-phase synthesis is another common technique in combinatorial chemistry. In this approach, the starting material is attached to a solid resin, and reagents are added in solution. After each reaction step, excess reagents and byproducts are simply washed away. This method allows for the parallel synthesis of a large number of compounds.

The general scheme for a combinatorial synthesis of a benzimidazole library might involve the following steps:

Attachment of a suitable building block (e.g., a substituted o-phenylenediamine) to a solid support.

Reaction with a diverse set of aldehydes or carboxylic acids to form the benzimidazole ring.

Further derivatization at the N1 position or other positions on the ring.

Cleavage of the final products from the solid support.

This systematic approach enables the generation of a multitude of structurally diverse benzimidazole derivatives for biological evaluation.

Advanced Research Methodologies in the Study of 1h Benzimidazole 1 Acetylchloride 9ci

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable tools for probing the molecular structure and monitoring the progress of chemical reactions involving 1H-Benzimidazole-1-acetylchloride. These techniques provide detailed information about the connectivity of atoms, the types of functional groups present, the molecular weight, and the electronic properties of the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR) for Confirmation of Synthesized Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of synthesized benzimidazole (B57391) derivatives. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the chemical environment of individual atoms within a molecule, allowing for unambiguous structure determination. arabjchem.orgresearchgate.netnih.gov

In the ¹H-NMR spectra of benzimidazole derivatives, characteristic signals confirm the presence of the benzimidazole core and any substituent groups. For instance, the proton on the C2 carbon of the benzimidazole ring typically appears as a singlet at a distinct chemical shift. rsc.org Aromatic protons on the benzene (B151609) ring exhibit complex multiplet patterns, the specifics of which depend on the substitution pattern. rsc.orgbeilstein-journals.org The NH proton of the imidazole (B134444) ring often appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration. nih.govrsc.org

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the benzimidazole ring are characteristic and can be used to confirm the successful synthesis of the target compound. arabjchem.orgresearchgate.netrsc.org For example, in a study of condensed benzimidazoles, all expected signals in the ¹³C-NMR spectra were observed, indicating the absence of rapid tautomerism that can sometimes complicate the spectra of substituted benzimidazoles. arabjchem.org The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) helps in distinguishing between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals. arabjchem.org

The combination of ¹H-NMR and ¹³C-NMR, often supported by two-dimensional correlation experiments like H-C COSY, provides a powerful tool for the definitive structural assignment of newly synthesized benzimidazole derivatives. researchgate.net

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Benzimidazole Derivatives

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

| 1H-Benzo[d]imidazole | 12.43 (s, 1H, NH), 8.19 (s, 1H, C2H), 7.58-7.56 (dd, 2H), 7.19-7.15 (m, 2H) | 141.85, 138.08, 121.63, 115.44 | rsc.org |

| 1-Methyl-1H-benzo[d]imidazole | 7.82 (s, 1H, C2H), 7.80 (d, 1H), 7.36 (d, 1H), 7.31-7.28 (m, 2H), 3.68 (s, 3H, CH3) | 143.81, 143.52, 134.58, 123.20, 122.02, 121.55, 112.65, 30.96 | rsc.org |

| 2-(Chloromethyl)-1H-benzo[d]imidazole | 12.50 (s, 1H, NH), 7.56-7.52 (dd, 2H), 7.22-7.11 (m, 2H), 4.91 (s, 2H, CH2) | 150.09, 141.59, 138.00, 124.10, 116.52, 42.06 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds, researchers can confirm the presence or absence of key structural features in synthesized benzimidazole derivatives. nih.govarabjchem.org

For 1H-Benzimidazole-1-acetylchloride and its reaction products, IR spectroscopy is particularly useful for identifying the characteristic vibrations of the benzimidazole ring system and any attached functional groups. For instance, the N-H stretching vibration in the benzimidazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. rsc.orgarabjchem.org The C=N stretching vibration is observed around 1540 cm⁻¹, while the C-O stretching vibration in phenoxymethyl-substituted benzimidazoles appears near 1240 cm⁻¹. arabjchem.org

In syntheses involving 1H-Benzimidazole-1-acetylchloride, IR spectroscopy can monitor the reaction by observing the disappearance of the characteristic C=O stretching band of the acetyl chloride group and the appearance of new bands corresponding to the functional groups of the product. The structural analysis of synthesized molecules is often initiated with IR spectroscopy to determine the functional groups of the purified compounds. semanticscholar.org

Table 2: Characteristic IR Absorption Frequencies for Benzimidazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretch | 3112 - 3450 | rsc.orgarabjchem.org |

| C=N | Stretch | ~1540 | arabjchem.org |

| C-O | Stretch (phenoxymethyl) | ~1240 | arabjchem.org |

| C=O | Stretch (acetyl chloride) | ~1780 | derpharmachemica.com |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). This information is critical for confirming the identity of synthesized benzimidazole derivatives. arabjchem.orgnih.gov

In the analysis of products derived from 1H-Benzimidazole-1-acetylchloride, mass spectrometry provides the molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the molecular weight of the synthesized compound. rsc.org For example, the mass spectrum of 1H-Benzo[d]imidazole shows a molecular ion peak at m/z 118, confirming its molecular weight. rsc.org Similarly, for derivatives, the observed molecular ion peak must match the calculated molecular weight of the expected product. nih.gov

Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental formula of a compound, further solidifying its identification. beilstein-journals.org

Table 3: Mass Spectrometry Data for Selected Benzimidazole Compounds

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

| 1H-Benzo[d]imidazole | Electron Ionization | 118 | 118 (M⁺) | rsc.org |

| 2-(p-tolyl)-1H-benzo[d]imidazole | Not specified | 208.1000 | 208.10 ([M+H]⁺) | nih.gov |

| 2-Ethyl-1H-benzimidazole | ESI | 147.0922 | 147.0921 ([M+H]⁺) | beilstein-journals.org |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For benzimidazole derivatives, the UV-Vis spectrum is characterized by absorption bands that arise from π → π* and n → π* transitions within the aromatic system. semanticscholar.org

The position and intensity of these absorption bands are sensitive to the substituents on the benzimidazole ring. For example, the introduction of hydroxyl groups or other auxochromes can cause a bathochromic (red) shift, moving the absorption to longer wavelengths. mdpi.com Conversely, other groups might induce a hypsochromic (blue) shift.

In one study, the UV-Vis spectrum of a benzimidazole derivative showed an absorption band at 303 nm, which was attributed to an n → π* transition. nih.gov Another investigation of N-Butyl-1H-benzimidazole revealed an absorption peak at 248 nm, with an additional peak near 295 nm in the experimental spectrum. semanticscholar.org The spectral behavior of benzimidazole derivatives is crucial for applications such as UV filters in sunscreens, where broad-spectrum absorption is desired. nih.govmdpi.com

Table 4: UV-Vis Absorption Maxima (λmax) for Benzimidazole Derivatives

| Compound/Derivative Type | Solvent | λmax (nm) | Reference |

| 2-(p-tolyl)-1H-benzo[d]imidazole derivative | Not specified | 303 | nih.gov |

| N-Butyl-1H-benzimidazole | Not specified | 248, ~295 | semanticscholar.org |

| Benzimidazole derivatives for UV filters | Methanol | 290-400 | nih.gov |

X-ray Diffraction Techniques for Solid-State Structure Determination

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can obtain detailed information about bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.net

For benzimidazole derivatives, single-crystal X-ray analysis provides definitive proof of the molecular structure and reveals important details about the crystal packing. mdpi.com This includes the identification of hydrogen bonding networks and π-π stacking interactions, which play a crucial role in the supramolecular architecture of these compounds. researchgate.net

For instance, the crystal structure of 1,2-diphenyl-1H-benzimidazole revealed a planar benzimidazole core with C-H···N hydrogen bonds and C-H···π interactions contributing to a three-dimensional arrangement. researchgate.net In other derivatives, the planarity of the benzimidazole group is a common feature, with substituent groups oriented at specific angles to the core. researchgate.net The data obtained from X-ray diffraction is invaluable for understanding structure-property relationships and for the rational design of new materials. mdpi.com

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of synthesized benzimidazole derivatives. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods. nih.govnih.gov

TLC is a simple and rapid technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. semanticscholar.orgijpsm.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. ijpsm.com Different solvent systems, such as ethyl acetate (B1210297)/n-hexane or toluene/acetone, are used to achieve optimal separation. ijpsm.com

HPLC is a more powerful and quantitative technique used for both purification and purity analysis. In reversed-phase HPLC (RP-HPLC), a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of benzimidazole derivatives is influenced by their structure and the composition of the mobile phase. researchgate.net By optimizing the chromatographic conditions, such as the mobile phase composition and flow rate, baseline separation of the target compound from impurities can be achieved. researchgate.net Chiral HPLC is specifically used for the separation and optical purity determination of enantiomeric benzimidazole derivatives. google.com Column chromatography, often using silica (B1680970) gel, is a preparative technique used to purify larger quantities of the synthesized compounds. semanticscholar.orgnih.gov

Table 5: Common Chromatographic Methods for Benzimidazole Derivatives

| Technique | Stationary Phase | Mobile Phase Example | Application | Reference |

| Thin-Layer Chromatography (TLC) | Silica Gel G | Ethyl Acetate: n-Hexane (6:4 v/v) | Reaction monitoring, Purity check | ijpsm.com |

| High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile/Ammonium acetate buffer | Purification, Purity assessment | researchgate.net |

| Column Chromatography | Silica Gel | Ethyl Acetate: n-Hexane (1:9) | Purification | nih.gov |

| Chiral HPLC | Not specified | Not specified | Optical purity determination | google.com |

Microanalysis (CHN) for Elemental Composition Verification

Microanalysis, specifically CHN analysis, is a fundamental analytical technique employed in the characterization of novel compounds to determine their elemental composition. This method provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample, which are then compared against the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the identity of a newly synthesized compound like 1-acetyl-1H-benzimidazole.

The accurate determination of the elemental composition provides a primary level of validation for the molecular structure. Any significant deviation between the experimentally found values and the calculated values can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Theoretical Elemental Composition

The first step in CHN analysis is the calculation of the theoretical elemental composition from the molecular formula. For the compound 1-acetyl-1H-benzimidazole, the molecular formula is C₉H₈N₂O. The theoretical percentages of carbon, hydrogen, and nitrogen are calculated as follows:

Molecular Weight: 160.17 g/mol

Carbon (C): (9 * 12.01 / 160.17) * 100% = 67.49%

Hydrogen (H): (8 * 1.01 / 160.17) * 100% = 5.04%

Nitrogen (N): (2 * 14.01 / 160.17) * 100% = 17.49%

The following table summarizes the theoretical elemental composition of 1-acetyl-1H-benzimidazole.

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 67.49 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 5.04 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 17.49 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.99 |

| Total | 160.17 | 100.00 |

Detailed Research Findings

While elemental analysis is a standard characterization method for newly synthesized benzimidazole derivatives, specific experimental CHN data for 1-acetyl-1H-benzimidazole is not prominently reported in the surveyed scientific literature. However, the characterization of numerous other benzimidazole derivatives consistently includes elemental analysis, underscoring its importance in the field.

For instance, in the synthesis and characterization of novel 1H-benzo[d]imidazol-1-yl derivatives, researchers routinely publish the results of their elemental analysis. These results are typically presented in a format that allows for a direct comparison between the calculated (theoretical) and found (experimental) values. For example, a study on new 1H-benzo[d]imidazole-1-yl-derivatives as potential acetylcholine (B1216132) esterase inhibitors provided detailed elemental analysis for their synthesized compounds researchgate.net. Another study on different benzimidazole derivatives also presented the analytical data, showing a close correlation between the calculated and found percentages for C, H, and N, which is a critical step in validating the synthesis of the target molecules. nih.gov

The general procedure involves combusting a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified, allowing for the determination of the elemental percentages. The close agreement between the experimental and theoretical values, typically within a ±0.4% margin, is considered a strong confirmation of the compound's structure and purity.

Although a specific experimental dataset for 1-acetyl-1H-benzimidazole is not available in the cited literature, the established methodology and the data from related compounds demonstrate the robustness and necessity of CHN analysis in the structural elucidation of benzimidazole-based compounds.

Future Directions and Emerging Research Avenues for 1h Benzimidazole 1 Acetylchloride 9ci in Chemical Synthesis

Development of Highly Efficient and Selective Synthetic Protocols

The future development of synthetic protocols for 1H-Benzimidazole-1-acetylchloride(9CI) and its derivatives will likely focus on enhancing efficiency, selectivity, and sustainability. Current methods for the synthesis of related N-acylbenzimidazoles often involve the reaction of a benzimidazole (B57391) with an acyl halide. google.com A general method involves treating a benzimidazole alkali metal salt with an acyl halide, such as acetyl chloride, in an inert solvent. google.com

Future research could build upon these foundations by exploring:

Catalytic Approaches: Investigating the use of novel catalysts to promote the acylation of benzimidazole with higher efficiency and under milder conditions. This could include organocatalysts, metal-based catalysts, or biocatalysts to improve atom economy and reduce waste.